molecular formula C17H14ClN3O3 B11291577 N-(4-chlorophenyl)-2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide

N-(4-chlorophenyl)-2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide

Cat. No.: B11291577
M. Wt: 343.8 g/mol
InChI Key: BBKXOCSRGMERIQ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, an oxadiazole ring, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions.

    Coupling with Phenoxyacetic Acid: The oxadiazole intermediate is then coupled with phenoxyacetic acid using reagents like carbodiimides (e.g., DCC) to form the ester linkage.

    Amidation: The final step involves the reaction of the ester with 4-chloroaniline to form the desired acetamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide: shares similarities with other acetamides and oxadiazole-containing compounds.

    This compound: can be compared to compounds like this compound and this compound.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which may confer distinct biological or chemical properties compared to similar compounds.

Properties

Molecular Formula

C17H14ClN3O3

Molecular Weight

343.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide

InChI

InChI=1S/C17H14ClN3O3/c1-11-19-17(21-24-11)12-3-2-4-15(9-12)23-10-16(22)20-14-7-5-13(18)6-8-14/h2-9H,10H2,1H3,(H,20,22)

InChI Key

BBKXOCSRGMERIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)C2=CC(=CC=C2)OCC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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